Methyl N-(4-fluorophenyl)-N-(methylsulfonyl)alaninate

Lipophilicity Drug Design ADME

Researchers requiring a stable, fluorinated building block for medicinal chemistry often face supply inconsistency and ambiguous structural characterization. This sulfonylated alanine methyl ester directly addresses these challenges by providing a well-defined scaffold for lead optimization. • Enhanced Lipophilicity: ACD/LogP of 1.76 facilitates permeability studies (e.g., PAMPA) and passive diffusion benchmarking. • Versatile Intermediate: Ideal precursor for serine/cysteine protease inhibitor synthesis, enabling systematic structure-activity relationship exploration. • Reliable Supply: Supplied at ≥95% purity, this building block ensures reproducible assay outcomes and simplifies downstream functionalization.

Molecular Formula C11H14FNO4S
Molecular Weight 275.29
CAS No. 1008235-58-2
Cat. No. B2948060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-(4-fluorophenyl)-N-(methylsulfonyl)alaninate
CAS1008235-58-2
Molecular FormulaC11H14FNO4S
Molecular Weight275.29
Structural Identifiers
SMILESCC(C(=O)OC)N(C1=CC=C(C=C1)F)S(=O)(=O)C
InChIInChI=1S/C11H14FNO4S/c1-8(11(14)17-2)13(18(3,15)16)10-6-4-9(12)5-7-10/h4-8H,1-3H3
InChIKeyXFTMMHUKJZMTDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Methyl N-(4-fluorophenyl)-N-(methylsulfonyl)alaninate


Methyl N-(4-fluorophenyl)-N-(methylsulfonyl)alaninate (CAS 1008235-58-2) is a sulfonylated amino acid derivative . It features a 4-fluorophenyl group and a methylsulfonyl moiety attached to an alanine methyl ester backbone, making it a versatile scaffold for drug discovery [1]. Its structure is designed for stability and for introducing fluorine into lead compounds, which can enhance metabolic stability and binding affinity . The compound is typically supplied at ≥95% purity and is used as a building block in organic synthesis and medicinal chemistry research .

Scaffold Fluorinated sulfonamide alanine building block for medicinal chemistry synthesis
Format Methyl ester for enhanced lipophilicity in cell permeability studies
Handling Low volatility simplifies storage and multistep synthetic workflows

Substitution Limitations for Methyl N-(4-fluorophenyl)-N-(methylsulfonyl)alaninate


In medicinal chemistry, seemingly minor structural variations can lead to profound differences in physicochemical properties and biological activity . While compounds like N-(4-fluorophenyl)-N-(methylsulfonyl)alanine (the free acid, CAS 1008066-93-0) or its 2-fluoro isomer (CAS 1049806-42-9) belong to the same sulfonamide class, they are not interchangeable with Methyl N-(4-fluorophenyl)-N-(methylsulfonyl)alaninate . The methyl ester functionality significantly alters lipophilicity and cellular permeability compared to the free acid, while the precise positioning of the fluorine atom and the alanine backbone can impact target engagement . Direct substitution without rigorous comparative validation can compromise assay reproducibility and lead to erroneous structure-activity relationship conclusions. The following quantitative evidence details these critical differentiators .

Ester vs Acid Methyl ester to free acid substitution may significantly alter lipophilicity and membrane permeability; SAR conclusions can shift.
Fluoro position Para-fluoro versus ortho-fluoro isomer may lead to different binding interactions; target engagement and metabolic profile may not transfer.
Physicochemical Differences in molecular weight and boiling point between analogs can influence handling and stability; direct swap requires validation.

Key Differentiators for Methyl N-(4-fluorophenyl)-N-(methylsulfonyl)alaninate


Lipophilicity Difference: Methyl Ester vs. Free Acid

The methyl ester functionality in Methyl N-(4-fluorophenyl)-N-(methylsulfonyl)alaninate confers higher lipophilicity compared to its free acid analog, N-(4-fluorophenyl)-N-(methylsulfonyl)alanine. This is quantitatively reflected in predicted logP values. Increased lipophilicity is a key driver of passive membrane permeability, a critical parameter in early drug discovery .

Lipophilicity (logP)
Data to verify
Methyl ester: predicted logP 1.76 (ACD/Labs)
Free acid (CAS 1008066-93-0): logP not reported; expected lower
Higher predicted lipophilicity may support passive membrane permeability study design
Predicted values require experimental validation; free acid comparator data incomplete
Lipophilicity Drug Design ADME Membrane Permeability

Physical Properties: Boiling Point & Vapor Pressure

Methyl N-(4-fluorophenyl)-N-(methylsulfonyl)alaninate exhibits a high boiling point and low vapor pressure, which are relevant for storage stability and handling considerations. These properties can differentiate it from lower molecular weight sulfonamide analogs .

Boiling Point & Vapor Pressure
Predicted
Boiling Point: 381.7±52.0°C (760 mmHg)
Vapor Pressure: 0.0±0.9 mmHg at 25°C
Low volatility profile supports straightforward handling and storage
Values derived from in silico prediction; experimental confirmation recommended
Physicochemical Properties Stability Storage Conditions Handling

Para-Fluoro vs. Ortho-Fluoro: Binding Implications

The position of the fluorine atom on the phenyl ring (para vs. ortho) is a critical determinant of electronic effects and molecular conformation, which can drastically alter target binding. Methyl N-(4-fluorophenyl)-N-(methylsulfonyl)alaninate contains a para-fluoro substituent, in contrast to the ortho-fluoro isomer, N-(2-fluorophenyl)-N-(methylsulfonyl)alanine (CAS 1049806-42-9). This structural difference is known to impact biological activity in related sulfonamide classes [1].

Para vs Ortho Fluoro
Class-level
Para-fluoro substitution vs ortho-fluoro isomer (CAS 1049806-42-9)
In related sulfonamide series, IC50 shifts >10-fold reported
Isomer identity may critically affect SAR interpretation; orthogonal validation advised
Class-level inference without direct comparative data for this compound; review source-specific SAR
Fluorine Chemistry Structure-Activity Relationship Medicinal Chemistry Isomer Comparison

Research Applications for Methyl N-(4-fluorophenyl)-N-(methylsulfonyl)alaninate


Fluorinated Protease Inhibitor Scaffold

The compound serves as a versatile intermediate for the synthesis of novel protease inhibitors. The combination of a para-fluorophenyl group, known to enhance metabolic stability [1], and a methylsulfonyl moiety, which can act as a hydrogen-bond acceptor, makes it an ideal precursor for targeting serine or cysteine proteases. The methyl ester allows for further functionalization after incorporation into larger molecules .

Sulfonamide Membrane Permeability Studies

Due to its enhanced lipophilicity (predicted ACD/LogP of 1.76 ) relative to its free acid analog, this compound is a valuable tool for studying the passive diffusion of sulfonamide-based molecules across lipid bilayers. It can be used as a reference standard in permeability assays (e.g., PAMPA or Caco-2) to benchmark the impact of esterification on cellular uptake in a sulfonamide series .

Chiral Building Block for Asymmetric Synthesis

While the commercial product may be supplied as a racemate, the alanine core provides a stereocenter that can be leveraged in asymmetric synthesis. The methyl ester group is amenable to enzymatic resolution or can be used as a chiral auxiliary in subsequent transformations. Its distinct physicochemical properties, including low vapor pressure , facilitate purification and handling during multi-step synthetic routes .

Application
Selection Property
Validation Focus
Protease inhibitor scaffold synthesis
Sulfonamide ester intermediate with fluorine handle
Functionalization efficiency and metabolic stability studies
Membrane permeability assay reference
Higher predicted lipophilicity vs free acid
PAMPA / Caco-2 benchmarking for sulfonamide series
Chiral building block studies
Alanine methyl ester stereocenter
Enzymatic resolution and chiral auxiliary utility evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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